N-(1-Naphthyl)-N-cyanomethylamine
Description
N-(1-Naphthyl)-N-cyanomethylamine is an aromatic amine featuring a naphthalene moiety substituted with a cyanomethyl-amine group. These compounds are critical in analytical chemistry, particularly in spectrophotometric detection methods (e.g., Bratton-Marshall reaction) and as intermediates in organic synthesis .
Properties
Molecular Formula |
C12H10N2 |
|---|---|
Molecular Weight |
182.22 g/mol |
IUPAC Name |
methyl(naphthalen-1-yl)cyanamide |
InChI |
InChI=1S/C12H10N2/c1-14(9-13)12-8-4-6-10-5-2-3-7-11(10)12/h2-8H,1H3 |
InChI Key |
BTKHOAUKROJSTQ-UHFFFAOYSA-N |
Canonical SMILES |
CN(C#N)C1=CC=CC2=CC=CC=C21 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: N-(1-Naphthyl)-N-cyanomethylamine can be synthesized through several methods. One common approach involves the reaction of dimethyl-α-naphthylamine with cyanogen bromide. The reaction mixture is heated under reflux on a steam bath for 16 hours, followed by extraction and purification steps to yield the desired product . Another method involves the base-mediated aminoalkylation of aryl thiourea, which provides a convenient and eco-friendly route to cyanamides .
Industrial Production Methods: Industrial production of methyl(1-naphthyl)cyanamide typically follows the same synthetic routes as laboratory methods but on a larger scale. The use of continuous-flow processes and safer electrophilic cyanation reagents has been developed to enhance the efficiency and safety of the production process .
Chemical Reactions Analysis
Types of Reactions: N-(1-Naphthyl)-N-cyanomethylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthyl derivatives.
Reduction: Reduction reactions can convert the cyanamide group to primary amines.
Substitution: The cyanamide group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like Grignard reagents and organolithium compounds are employed for nucleophilic substitution reactions.
Major Products Formed: The major products formed from these reactions include naphthylamines, substituted cyanamides, and various heterocyclic compounds .
Scientific Research Applications
N-(1-Naphthyl)-N-cyanomethylamine has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and heterocycles.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of methyl(1-naphthyl)cyanamide involves its interaction with various molecular targets. The cyanamide group can act as both a nucleophile and an electrophile, allowing it to participate in a wide range of chemical reactions. The compound’s reactivity is influenced by the presence of the naphthyl ring, which can stabilize reaction intermediates and facilitate the formation of complex products .
Comparison with Similar Compounds
Structural Features
- N-(1-Naphthyl)-N-cyanomethylamine: Contains a naphthalene ring linked to an amine group modified with a cyanomethyl substituent. The electron-withdrawing cyano group may influence reactivity, such as altering nucleophilicity or stabilizing intermediates in coupling reactions.
- N-(1-Naphthyl)ethylenediamine : A diamine with a naphthyl group and an ethylenediamine chain. The dual amine groups enable its role as a coupling agent in diazotization reactions (e.g., detecting sulfonamides or aromatic amines) .
Table 1: Structural Comparison
| Compound | Key Functional Groups | Bond Length (C=N, if applicable) | Applications |
|---|---|---|---|
| This compound | Naphthyl, cyanomethyl-amine | Not reported | Inferred: Organic synthesis, analysis |
| N-(1-Naphthyl)ethylenediamine | Naphthyl, ethylenediamine | N/A | Spectrophotometric coupling agent |
| (E)-1-(Naphthalen-2-yl)ethylideneamine | Imine (C=N) | 1.2650 Å | Model for imine bond studies |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
